molecular formula C20H16N2O5 B2778911 N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide CAS No. 853351-16-3

N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide

Cat. No. B2778911
CAS RN: 853351-16-3
M. Wt: 364.357
InChI Key: SHXIVJKFGAYDPD-ZRDIBKRKSA-N
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Description

N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide, also known as MNFP, is a chemical compound that belongs to the class of chalcones. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. MNFP is synthesized through a multistep process that involves the condensation of 4-methoxybenzaldehyde and 3-nitroacetophenone, followed by cyclization and reduction reactions.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer cell growth. N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the development of inflammation and cancer.
Biochemical and physiological effects:
N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) in various tissues.

Advantages and Limitations for Lab Experiments

N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide is also stable under various conditions and can be stored for extended periods. However, N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for its preparation. N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide is also sensitive to light and air and requires careful handling to prevent degradation.

Future Directions

N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide has shown great potential for therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties. Future studies should focus on the development of novel N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide derivatives with improved solubility and bioavailability. N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide can also be used as a lead compound for the development of new drugs with similar pharmacological properties. Additionally, N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide can be used in combination with other drugs to enhance their therapeutic effects.

Synthesis Methods

The synthesis of N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide involves the use of various chemical reagents and solvents. The first step is the condensation of 4-methoxybenzaldehyde and 3-nitroacetophenone in the presence of a base catalyst such as potassium carbonate. The resulting product is then subjected to cyclization using a Lewis acid catalyst such as aluminum chloride. The final step involves the reduction of the cyclized product using a reducing agent such as sodium borohydride.

Scientific Research Applications

N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide has shown promising results in various scientific research studies. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(E)-N-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c1-26-17-7-5-15(6-8-17)21-20(23)12-10-18-9-11-19(27-18)14-3-2-4-16(13-14)22(24)25/h2-13H,1H3,(H,21,23)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXIVJKFGAYDPD-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide

CAS RN

853351-16-3
Record name N-(4-METHOXYPHENYL)-3-(5-(3-NITROPHENYL)-2-FURYL)-2-PROPENAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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